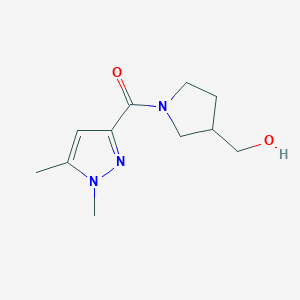

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-5-10(12-13(8)2)11(16)14-4-3-9(6-14)7-15/h5,9,15H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJAOOWLIQNMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and literature.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study reported that certain pyrazole compounds demonstrated high activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups, such as the hydroxymethyl pyrrolidine moiety in our compound, may enhance these effects.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| E. coli | High | |

| S. aureus | Moderate | |

| Pseudomonas aeruginosa | Low |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit inflammatory pathways effectively. In particular, the pyrazole nucleus has been associated with the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

3. Anticancer Properties

Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Study 1: Pyrazole Derivatives as Antimicrobial Agents

In a comparative study of various pyrazole derivatives, it was found that those containing a pyrrolidine ring exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.

Study 2: Inhibition of Inflammatory Responses

A series of experiments evaluated the anti-inflammatory effects of different pyrazole compounds. The results indicated that compounds with a hydroxymethyl group significantly reduced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of COX Enzymes : Reduces the production of pro-inflammatory mediators.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Key Observations :

- Electron Effects : Chlorine (electron-withdrawing) in the pyridine analog contrasts with the electron-donating hydroxymethyl group in the target compound, affecting dipole moments and reactivity.

- Heteroatoms: Thiazolidinone in provides sulfur atoms, enabling metal coordination—a feature absent in the target compound.

Spectroscopic Data

Table 2: IR and NMR Comparison

Key Observations :

- The hydroxymethyl group in the target compound would show broad O-H stretches (~3200–3600 cm⁻¹) in IR, absent in chlorine- or sulfur-containing analogs.

- Pyrazole methyl groups (δ ~2.2 ppm) are conserved across analogs, while aromatic protons vary based on substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The hydroxymethyl group in the target compound likely improves aqueous solubility compared to chlorinated or cyano-substituted analogs .

- Thienothiophene and phenyl groups in compound 7b reduce solubility but enhance thermal stability.

Preparation Methods

Pyrazole Core Synthesis via Cyclocondensation

The fundamental approach to synthesizing substituted pyrazoles, including 1,5-dimethyl derivatives, is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method is well-established and offers regioselectivity and good yields under optimized conditions.

From 1,3-Diketones:

The classical method involves reacting β-diketones with hydrazines to form pyrazoles through cyclocondensation. For 1,5-dimethyl substitution, acetylacetone (2,4-pentanedione) is a common diketone precursor, reacting with methylhydrazine or substituted hydrazines to yield 1,5-dimethylpyrazoles.

Reaction conditions such as solvent choice (aprotic dipolar solvents like N,N-dimethylacetamide) and acidic additives (e.g., HCl) enhance regioselectivity and yield by facilitating dehydration steps at ambient temperature.Catalytic Enhancements:

Nano-ZnO catalysis has been reported to improve yields (up to 95%) and reduce reaction times in pyrazole synthesis, providing a green chemistry advantage.Alternative Substrates:

Acetylenic ketones and vinyl ketones with leaving groups have also been employed to form pyrazoles via cyclocondensation with hydrazines, sometimes yielding regioisomeric mixtures that can be controlled by reaction conditions.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

Regioselectivity:

The cyclocondensation step can yield regioisomeric pyrazoles; however, the use of aprotic dipolar solvents and acidic conditions improves selectivity toward the 1,5-dimethyl substitution pattern.Catalyst Reusability:

Nano-ZnO catalysts used in pyrazole synthesis can be reused multiple times without significant loss of activity, improving sustainability.Reaction Yields:

Overall yields for the pyrazole core synthesis and subsequent functionalizations typically range from 60% to 95%, depending on the substrate purity and reaction conditions.Purification:

Crystallization and chromatographic techniques are standard for isolating pure intermediates and final products, with crystallographic data available for similar hydroxymethyl-pyrazole complexes confirming structural integrity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Pyrazole Core Formation | Cyclocondensation of 1,3-diketones with hydrazines | Acetylacetone, methylhydrazine, DMAc, HCl | 70-95% | High regioselectivity with aprotic solvents |

| Hydroxymethyl Group Introduction | Reduction of aldehyde to alcohol | NaBH4, MeOH or EtOH | 80-90% | Mild conditions, straightforward |

| Hydroxymethyl Activation | Tosylation of hydroxymethyl group | Tosyl chloride, base | 75-85% | Prepares for nucleophilic substitution |

| Pyrrolidinyl Substitution | Nucleophilic substitution with pyrrolidine | Pyrrolidine, SN2 conditions | 60-80% | Forms methanone linkage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.